molecular formula C46H78N2O15 B1681078 Spiramycin III CAS No. 24916-52-7

Spiramycin III

Cat. No. B1681078
CAS RN: 24916-52-7
M. Wt: 899.1 g/mol
InChI Key: HSZLKTCKAYXVBX-XNAPUEERSA-N
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Description

Spiramycin III is a macrolide antimicrobial agent used in the treatment of various bacterial infections . It is a 16-membered ring macrolide discovered as a product of Streptomyces ambofaciens .


Synthesis Analysis

The synthesis of Spiramycin III involves complex chemical reactions. A study revealed that solvent molecules can intrude into Spiramycin’s chemical structure during LC-MS/MS analysis . Water, ethanol, and methanol as protic solvents can add to the formyl group of Spiramycin molecules during standard solutions preparation .


Molecular Structure Analysis

Spiramycin III has a molecular formula of C46H78N2O15 . Its average mass is 899.116 Da and its mono-isotopic mass is 898.540222 Da . The molecule has 19 of 19 defined stereocentres .


Chemical Reactions Analysis

Spiramycin III undergoes various chemical reactions. For instance, protic solvents like water, ethanol, and methanol can add to the formyl group of Spiramycin molecules during standard solutions preparation . Over time, the peak area of Spiramycin decreases either in the spiked aqueous sample or milk sample while an increase in the peak area of H2O-bound Spiramycin is observed .


Physical And Chemical Properties Analysis

Spiramycin III has a density of 1.2±0.1 g/cm3 . Its boiling point is 923.6±65.0 °C at 760 mmHg . The molecule has 17 H bond acceptors and 3 H bond donors .

Scientific Research Applications

Microbiological Potency and Comparative Studies

An interlaboratory study revealed that the microbiological potency of Spiramycin III is lower compared to Spiramycin I when tested using diffusion or turbidimetric assays with Bacillus subtilis or Staphylococcus aureus. The activities of Spiramycin II and III relative to Spiramycin I were found to be 57% and 72% respectively, by diffusion method. This suggests that Spiramycin III might have specific applications where reduced potency is beneficial or required (Liu et al., 1999).

Biosynthesis and Genetic Modification

Research on Streptomyces spiramyceticus F21, which produces Spiramycin, focused on the biosynthesis of Spiramycin components. By deleting the 3-O-acyltransferase gene, the production of Spiramycin I was increased, reducing the formation of Spiramycin II and III. This genetic manipulation demonstrates a method to control the production of specific spiramycin components, potentially useful in tailoring antibiotic production for specific applications (Wu et al., 2007).

Antibiotic and Antiparasitic Applications

Spiramycin, including Spiramycin III, has been used as an antibiotic and antiparasitic agent. Its effectiveness against toxoplasmosis and various soft-tissue infections has been noted. Studies evaluating the stimulatory effects of certain compounds on spiramycin production could lead to improved processes for antibiotic production (Calcagnile et al., 2018).

Environmental Fate and Toxicity Studies

Research on the fate of spiramycin in river waters revealed its degradation and transformation processes. The identification of transformation products helped in understanding the environmental impact of this antibiotic, which is crucial for assessing the ecological risks associated with its widespread use (Calza et al., 2010).

Anti-Inflammatory Potential

Recent studies have explored the anti-inflammatory properties of Spiramycin. It was found to significantly decrease the levels of pro-inflammatory mediators in lipopolysaccharide-stimulated cells, suggesting potential repositioning of Spiramycin as a topical anti-inflammatory agent. This highlights an innovative application of an existing drug for new therapeutic purposes (Kang et al., 2022).

Anaerobic Degradation and Biosynthesis

A study on the anaerobic degradation of spiramycin I, II, and III revealed hydroxylation and hydrolysis as main reactions in the degradation process. Understanding these mechanisms is vital for wastewater treatment and environmental management, particularly in the context of antibiotic contamination (Zhu et al., 2014).

Safety And Hazards

Spiramycin III should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2S,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29-,30+,31+,32+,33+,34-,37-,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZLKTCKAYXVBX-HHTHJJQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@@H]4CC[C@@H]([C@H](O4)C)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H78N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023596
Record name Spiramycin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

899.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiramycin III

CAS RN

24916-52-7
Record name Spiramycin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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